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Compound of Interest

Compound Name: 3-Methylhex-5-en-3-amine

Cat. No.: B13875846

Get Quote

Technical Monograph: 3-Methylhex-5-en-3-amine
Functional Class: Homoallylic Amine / 2-Aza-Cope Trigger Motif CAS Registry Number:

1355376-26-9 (Free base) / 1355376-27-0 (HCl salt) Molecular Formula: C₇H₁₅N

Executive Summary
3-Methylhex-5-en-3-amine is a specialized homoallylic amine characterized by a quaternary

carbon center linking a methyl group, an ethyl group, an allyl group, and a primary amine.

While structurally related to aliphatic amine stimulants, its primary utility in modern research lies

in chemical biology and organic synthesis.

It serves as the "kinetic engine" for 2-aza-Cope rearrangement-based probes, enabling the

specific detection of formaldehyde in live biological systems. Furthermore, it represents a

privileged scaffold in drug discovery, serving as a sterically demanding building block for

Neuropeptide S Receptor (NPSR) antagonists and a precursor for functionalized pyrrolidines

via ring-closing metathesis.
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Part 1: Chemical Biology Applications (The Aza-
Cope Trigger)
The most authoritative application of 3-methylhex-5-en-3-amine is its role as a

chemoselective trigger for detecting carbonyl species, specifically formaldehyde (FA), in

physiological environments.

Mechanism of Action: The 2-Aza-Cope Rearrangement
Unlike traditional hydrazine-based probes which suffer from slow kinetics and reversibility, 3-
methylhex-5-en-3-amine utilizes a concerted sigmatropic rearrangement.

Condensation: The primary amine reacts with formaldehyde to form a transient imine (Schiff

base).

Rearrangement: The resulting homoallylic imine undergoes a spontaneous [3,3]-sigmatropic

rearrangement (2-aza-Cope).

Hydrolysis: The rearranged product hydrolyzes to release a γ,δ-unsaturated aldehyde and a

free amine.

When this amine motif is attached to a fluorophore (masked by the amine), the rearrangement

cleaves the linker, restoring fluorescence ("Turn-On" response).

Structural Causality (Why this specific amine?)
The specific substitution pattern—a quaternary center with a methyl and ethyl group—is not

arbitrary. It exploits the Thorpe-Ingold effect (Gem-dialkyl effect). The bulky substituents at the

3-position pre-organize the molecule into the reactive chair-like conformation required for the

Cope rearrangement, significantly accelerating the reaction rate compared to unbranched

homoallylic amines.

Visualization of the Signaling Pathway
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Figure 1: The 2-aza-Cope rearrangement pathway. The 3-methylhex-5-en-3-amine motif acts

as the selectivity filter, reacting exclusively with formaldehyde to trigger signal generation.

Part 2: Synthetic & Medicinal Chemistry
Applications[1][2]
Drug Discovery Scaffold (NPSR Antagonists)
In medicinal chemistry, the molecule serves as a sterically demanding amine building block.

Research into Neuropeptide S Receptor (NPSR) antagonists has utilized this scaffold to

introduce hydrophobic bulk and restrict conformational freedom.

Role: The quaternary carbon prevents metabolic deamination at the α-position (a common

clearance route for primary amines).

Utility: It allows for the synthesis of lipophilic antagonists capable of penetrating the Central

Nervous System (CNS).

Precursor for N-Heterocycles
The molecule is an ideal substrate for synthesizing nitrogen heterocycles.

Iodocyclization: Treatment with iodine induces cyclization between the amine and the alkene,

yielding functionalized pyrrolidines.

Ring-Closing Metathesis (RCM): If N-allylated, the terminal alkene allows for RCM to form

dehydropiperidines.

Part 3: Experimental Protocols
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Scalable Synthesis via Petasis Borono-Mannich
Reaction
Note: This protocol avoids unstable imine intermediates by using a multicomponent approach.

Reagents:

Butan-2-one (Methyl Ethyl Ketone)

Ammonia (7 M in Methanol) or Ammonium Carbamate[1][2]

Allylboronic acid pinacol ester[3][4]

Protocol:

Setup: Charge a reaction vessel with Butan-2-one (1.0 equiv) and Ammonia solution (2.0–

3.0 equiv).

Activation: Stir at 0°C for 30 minutes.

Addition: Add Allylboronic acid pinacol ester (1.1 equiv) dropwise.

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

Workup (Critical for Purity):

Evaporate volatiles.[1][2]

Dissolve residue in 1 M HCl (converts amine to water-soluble HCl salt).

Wash aqueous layer with Diethyl Ether (removes boronate byproducts).

Basify aqueous layer with 4 M NaOH to pH > 12.

Extract with Dichloromethane (DCM).

Dry over Na₂SO₄ and concentrate.[1][5]

Yield: Expect 60–85% yield of the free amine.
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Formaldehyde Detection Assay (In Vitro)
Objective: Validate the aza-Cope reactivity of the amine (or its fluorogenic derivative).

Parameter Condition Rationale

Buffer PBS (pH 7.4)

Mimics physiological pH;

prevents acid-catalyzed

hydrolysis.

Temperature 37°C
Physiological temperature

ensures relevant kinetic data.

Substrate Conc. 10–100 µM
Typical range for cellular

formaldehyde levels.

Detection Fluorescence / LC-MS

Monitor disappearance of

amine mass or appearance of

fluorescence.

Workflow:

Prepare a 10 mM stock of 3-methylhex-5-en-3-amine (or probe derivative) in DMSO.

Dilute to 10 µM in PBS.

Add Formaldehyde (FA) source (0–500 µM).

Incubate at 37°C.

Readout: Measure kinetics at 15-minute intervals. A specific signal increase within 30–60

minutes confirms the aza-Cope mechanism.

Part 4: Safety & Handling Data
Volatility: The free base is a volatile liquid. Store at -20°C to prevent evaporation and

degradation.
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Basicity: It is a strong base. It will absorb atmospheric CO₂ to form carbamates. Handle

under inert atmosphere (Argon/Nitrogen).

Storage: Best stored as the Hydrochloride (HCl) salt, which is a stable, non-volatile solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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